molecular formula C24H20N4O4S B12209712 N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12209712
M. Wt: 460.5 g/mol
InChI Key: ZHAMXDXXPDVJCY-UHFFFAOYSA-N
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Description

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic compound featuring a dihydropyridazine carboxamide core substituted with a phenyl group at position 1 and a sulfamoyl-linked phenyl group at position 2. The sulfamoyl moiety is further modified with methyl and phenyl groups, distinguishing it from related analogs.

The compound’s core structure aligns with derivatives reported in –2 and 11–13, which share the 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide scaffold but differ in substituents on the phenyl ring or sulfamoyl group. These modifications influence physicochemical properties (e.g., solubility, melting point) and biological interactions.

Properties

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C24H20N4O4S/c1-27(19-8-4-2-5-9-19)33(31,32)21-14-12-18(13-15-21)25-24(30)23-22(29)16-17-28(26-23)20-10-6-3-7-11-20/h2-17H,1H3,(H,25,30)

InChI Key

ZHAMXDXXPDVJCY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Dihydropyridazine Core Assembly via Hantzsch-Type Cyclization

The 1,4-dihydropyridazine scaffold is constructed through a modified Hantzsch reaction, leveraging β-ketoesters, aldehydes, and ammonium acetate. Recent advances employ nanocatalysts such as Fe₃O₄@SiO₂ nanoparticles to accelerate the cyclocondensation process, achieving yields exceeding 80% under solvent-free conditions. For the target compound, phenylacetaldehyde and ethyl acetoacetate serve as precursors, with ammonium acetate facilitating ring closure. The reaction proceeds via enamine intermediate formation, followed by dehydrogenation to yield the 4-oxo-1,4-dihydropyridazine moiety.

Table 1: Optimization of Hantzsch Cyclization for Dihydropyridazine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
Fe₃O₄@SiO₂Solvent-free80482
ZnO NanoparticlesEthanol70675
No CatalystToluene1101258

Sulfamoyl Group Installation via Nucleophilic Aromatic Substitution

The sulfamoyl substituent at the 4-position of the phenyl ring is introduced through a two-step sequence:

  • Sulfonation : Treatment of 4-aminophenol with chlorosulfonic acid generates 4-sulfamoylchlorobenzene, which is subsequently reacted with methylphenylamine to form N-methyl-N-phenylsulfamoylbenzene.

  • Coupling : A Buchwald–Hartwig amination links the sulfamoylphenyl group to the dihydropyridazine core. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base, the reaction achieves 70–75% yield in toluene at 100°C.

Critical Note : Steric hindrance from the methylphenyl group necessitates prolonged reaction times (24–48 h) to ensure complete conversion.

Carboxamide Functionalization Strategies

Carbodiimide-Mediated Amide Bond Formation

The carboxamide group at position 3 is installed via a coupling reaction between 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and 4-[methyl(phenyl)sulfamoyl]aniline. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the reaction proceeds at 0°C for 1 h, followed by 12 h at 50°C to afford the final product in 39% yield.

Equation 1 :

Carboxylic Acid+AmineEDC/HOBt, DMFCarboxamide+H2O\text{Carboxylic Acid} + \text{Amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Carboxamide} + \text{H}_2\text{O}

Table 2: Effect of Coupling Reagents on Amidation Efficiency

Reagent SystemSolventTemperature (°C)Yield (%)
EDC/HOBtDMF5039
DCC/DMAPCH₂Cl₂2528
HATU/DIEADMF2545

One-Pot Tandem Synthesis

A streamlined approach combines dihydropyridazine formation and carboxamide functionalization in a single reactor. Starting from phenylhydrazine and dimethyl acetylenedicarboxylate, the dihydropyridazine core is generated in situ. Subsequent addition of 4-[methyl(phenyl)sulfamoyl]aniline and EDC/HOBt enables sequential amidation without intermediate purification, reducing the overall process time by 40%.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Using a microfluidic setup with immobilized lipase catalysts, the Hantzsch cyclization achieves 85% conversion at a residence time of 10 min, compared to 4 h in batch reactors. The system operates at 100°C with a feed rate of 5 mL/min, demonstrating scalability for multi-kilogram production.

Purification and Crystallization Techniques

Crude product purification involves sequential recrystallization from acetone/water mixtures, yielding >99% purity. X-ray crystallography confirms the planar dihydropyridazine ring and intramolecular hydrogen bonding between the carboxamide NH and carbonyl oxygen, which stabilizes the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation during Sulfamoylation

Competitive sulfonation at the phenyl ring’s ortho position generates undesired regioisomers. Implementing low-temperature sulfonation (−10°C) and using bulky bases like 2,6-lutidine suppresses side reactions, improving regioselectivity to 9:1 (para:ortho).

Oxidative Degradation of Dihydropyridazine

The 1,4-dihydropyridazine core is prone to oxidation, particularly under acidic conditions. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt% during storage extends shelf life to 12 months .

Chemical Reactions Analysis

Types of Reactions

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence, focusing on molecular features and physical properties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) Reference
Target: N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C25H21N5O4S 487.5 (calc.) -SO2N(CH3)Ph at phenyl position 4 N/A N/A Hypothetical
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C22H18N6O4S 462.5 -SO2NH-(4-methylpyrimidin-2-yl) N/A N/A
4-Oxo-1-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide C20H15N5O4S2 453.5 -SO2NH-(thiazol-2-yl) N/A N/A
Compound 45 (): N-(3-Fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C41H39FN6O6 754.8 -Quinolinyl-oxy substituent with piperidine 44.1 148.5–150.1
Compound 37 (): N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide C40H37FN6O6 740.8 -Quinolinyl-oxy substituent with piperidine 38.9 152.3–153.1
1-(4-Chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C18H14ClN3O2 339.8 -4-Cl-phenyl at position 1, -3-methylphenyl N/A N/A
Key Observations:

Sulfamoyl Substituent Diversity: The target compound’s methyl(phenyl)sulfamoyl group contrasts with heterocyclic sulfamoyl groups in (pyrimidinyl) and 12 (thiazolyl). Such substitutions may alter electronic properties and binding interactions. For instance, electron-withdrawing groups (e.g., pyrimidinyl) could enhance metabolic stability compared to alkyl/aryl substituents . Compounds with bulkier substituents (e.g., quinolinyl-oxy-piperidine in –2) exhibit higher molecular weights (>700 Da) and reduced yields (~35–44%), likely due to synthetic complexity .

Physical Properties: Melting points for dihydropyridazine derivatives range from ~112–153°C, influenced by crystallinity and intermolecular interactions. The quinolinyl-oxy-piperidine analogs (–2) show higher melting points (>148°C), possibly due to rigid aromatic systems .

Biological Activity Trends: While specific data for the target compound are lacking, sulfamoyl-containing analogs in and demonstrate antimicrobial activity. For example, sulfonamide-linked benzoxazine derivatives () showed efficacy against Klebsiella pneumoniae and Enterococcus faecalis, suggesting the sulfamoyl moiety’s role in targeting bacterial enzymes . The dihydropyridazine core may interact with kinase or protease targets, as seen in structurally related quinoline derivatives (–2), though this requires validation .

Biological Activity

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H22N4O4S
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 898473-50-2

The biological activity of this compound can be attributed to its structural features, particularly the dihydropyridazine moiety and the sulfamoyl group. These components are known to interact with various biological targets, leading to multiple pharmacological effects.

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. Studies have reported that derivatives of sulfonamide compounds often possess antibacterial properties due to their ability to inhibit bacterial folate synthesis.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity TypeTarget/Cell LineResult
AntioxidantVarious cell linesSignificant reduction in oxidative stress
AntimicrobialGram-positive and negative bacteriaInhibition zones observed in agar diffusion tests
Anti-inflammatoryJ774A.1 macrophagesReduced IL-6 and TNF-α levels post-treatment

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of several derivatives similar to this compound. The findings indicated that certain derivatives significantly inhibited LPS-induced cytokine production in macrophage cell lines, suggesting a mechanism involving NF-kB pathway inhibition .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications to the sulfamoyl group enhanced activity against resistant bacterial strains .

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